![molecular formula C9H13NO2 B12531623 Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate CAS No. 748093-59-6](/img/structure/B12531623.png)
Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate typically involves the reaction of cyclopentadiene with tosyl cyanide, followed by rearrangement to form the desired bicyclic structure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds within the bicyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Reduced Bicyclic Compounds: Formed from reduction reactions.
Substituted Bicyclic Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: Formed through intramolecular cyclization reactions, this compound has a similar bicyclic structure with an oxygen atom incorporated.
Uniqueness
Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable in specialized research applications and synthetic pathways .
Properties
CAS No. |
748093-59-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)6-10-5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3 |
InChI Key |
SJWKUTOHHBSROW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)
![5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine](/img/structure/B12531552.png)
![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)
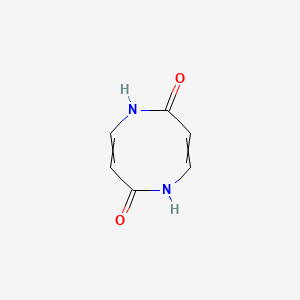
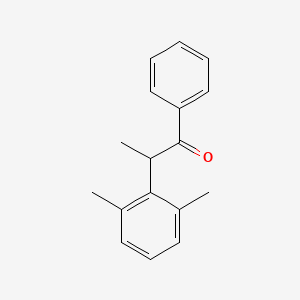
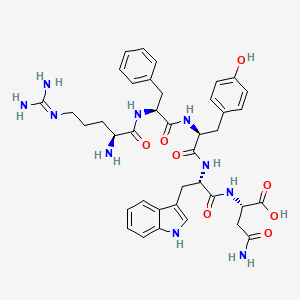

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
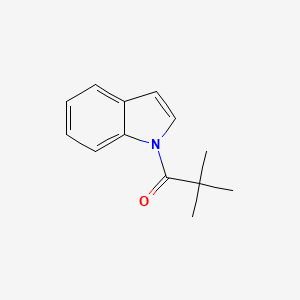
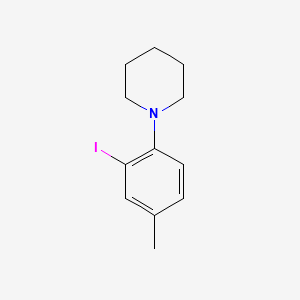


![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

